molecular formula C8H9F2N3OS B2607257 (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone CAS No. 2325945-80-8

(4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone

Cat. No.: B2607257
CAS No.: 2325945-80-8
M. Wt: 233.24
InChI Key: UEFMFOFNWOTYHO-UHFFFAOYSA-N
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Description

(4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a piperidine ring substituted with two fluorine atoms and a thiadiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Thiadiazole Moiety: The thiadiazole ring is attached through a coupling reaction, often using reagents like thionyl chloride and hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4,4-Difluoropiperidin-1-yl)-(piperidin-4-yl)methanone
  • (4,4-Difluoropiperidin-1-yl)-(phenyl)methanone

Uniqueness

(4,4-Difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone stands out due to its unique combination of a fluorinated piperidine ring and a thiadiazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(thiadiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3OS/c9-8(10)1-3-13(4-2-8)7(14)6-5-15-12-11-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFMFOFNWOTYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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